9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15218774
InChI: InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3
SMILES:
Molecular Formula: C25H25N5O3
Molecular Weight: 443.5 g/mol

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15218774

Molecular Formula: C25H25N5O3

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione -

Specification

Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
IUPAC Name 9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Standard InChI Key FRJYUVJTYFBKHE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C

Introduction

Nomenclature and Molecular Identification

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. This name reflects the fused purine-pyrimidine core, substituent positions, and functional groups.

Synonyms and Registry Numbers

Alternative designations include:

  • 9-(3,4-Dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • STL343398 (commercial catalog identifier)

  • AKOS000729216

  • VCID: VC15218774
    The compound’s CAS Registry Number is 844859-97-8 , while its PubChem CID is 4270343 .

Molecular Formula and Weight

Two distinct molecular formulas are reported:

  • C₂₅H₂₇N₅O₂ (molecular weight: 429.5 g/mol) from PubChem

  • C₂₅H₂₅N₅O₃ (molecular weight: 443.5 g/mol) from VulcanChem
    This discrepancy arises from the presence of a 2-oxo-2-phenylethyl group in the VulcanChem entry, which introduces an additional oxygen atom compared to the phenethyl substituent in the PubChem entry .

Structural Characteristics

Core Architecture

The molecule features a pyrimido[2,1-f]purine bicyclic system, a hybrid scaffold combining purine and pyrimidine moieties . Key structural elements include:

  • A dimethylphenyl group at position 9 (3,4-dimethyl substitution on the aromatic ring)

  • A methyl group at position 1

  • A 2-oxo-2-phenylethyl side chain at position 3

Stereoelectronic Features

  • Hydrogen Bond Acceptors: 4 (two carbonyl oxygens, two ring nitrogens)

  • Rotatable Bonds: 4 (primarily in the phenylethyl side chain)

  • Topological Polar Surface Area (TPSA): 61.7 Ų, indicating moderate polarity

Spectroscopic Identifiers

  • SMILES: CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C

  • InChIKey: FRJYUVJTYFBKHE-UHFFFAOYSA-N

Physicochemical Properties

Partition Coefficients and Solubility

  • XLogP3: 4.3 (predicted lipophilicity)

  • Aqueous Solubility: Estimated to be low (<0.1 mg/mL) due to high logP and aromatic bulk

Stability and Reactivity

  • Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis at the diketone moiety

  • Oxidative Sensitivity: The phenethyl group may undergo cytochrome P450-mediated oxidation

Molecular Dimensions

  • Heavy Atom Count: 32

  • Monoisotopic Mass: 429.2165 Da

Synthetic Methodologies

Reaction Sequence Overview

Synthesis involves multi-step heterocyclic condensation:

  • Purine Core Formation: Cyclization of guanine derivatives with formaldehyde

  • Side Chain Introduction: Alkylation at position 3 using 2-bromo-1-phenyl-1-ethanone

  • Dimethylphenyl Attachment: Friedel-Crafts alkylation under acidic conditions

Optimization Strategies

  • Catalysis: Use of phase-transfer catalysts to improve yield (e.g., tetrabutylammonium bromide)

  • Purification: Reverse-phase HPLC to isolate >95% pure product

Biological Activity Hypotheses

Target Prediction

Structural analogs suggest potential interactions with:

  • Protein Kinases: ATP-binding pockets due to purine mimicry

  • Phosphodiesterases: Inhibition of PDE4/5 isoforms

ADMET Profiles

  • Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s)

  • Metabolism: Hepatic glucuronidation predicted as primary clearance route

Applications and Future Directions

Challenges in Development

  • Synthetic Complexity: Low yields (∼15%) in current protocols

  • Solubility Limitations: Requires formulation with cyclodextrins or nanoparticles

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